4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile is an organic compound that features a benzonitrile group attached to a 2-oxooxolane moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-formylbenzonitrile with 2-oxooxolane in the presence of a base to form the desired product. The reaction typically requires a solvent such as dimethylformamide and a catalyst like tetrabutylammonium bromide. The reaction is carried out at elevated temperatures, around 120°C, for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benzonitrile: A simpler analog with a single nitrile group attached to a benzene ring.
4-methylbenzonitrile: A derivative with a methyl group on the benzene ring.
2-oxooxolane derivatives: Compounds with similar oxolane moieties but different substituents.
Properties
CAS No. |
1530-63-8 |
---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C12H9NO2/c13-8-10-3-1-9(2-4-10)7-11-5-6-15-12(11)14/h1-4,7H,5-6H2/b11-7+ |
InChI Key |
HMALVZVMHPJREZ-YRNVUSSQSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=C/C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1COC(=O)C1=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.